N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

Description

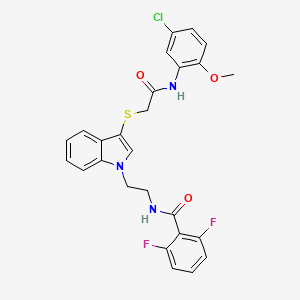

This compound features a multi-domain structure with distinct pharmacophoric elements:

- Indole core: A 1H-indol-1-yl group linked via a thioether bridge to a 2-oxoethyl moiety.

- Aryl substituents: A 5-chloro-2-methoxyphenyl group (electron-withdrawing Cl and electron-donating OMe) and a 2,6-difluorobenzamide terminal group.

- Linker: An ethyl spacer between the indole and benzamide.

Properties

IUPAC Name |

N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClF2N3O3S/c1-35-22-10-9-16(27)13-20(22)31-24(33)15-36-23-14-32(21-8-3-2-5-17(21)23)12-11-30-26(34)25-18(28)6-4-7-19(25)29/h2-10,13-14H,11-12,15H2,1H3,(H,30,34)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLIKULYXNMFBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClF2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the indole derivative with a thiol compound in the presence of a base.

Attachment of the Amide Group: The amide group is introduced through the reaction of the intermediate with an acyl chloride or anhydride.

Final Coupling: The final step involves coupling the intermediate with 2,6-difluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Amide Hydrolysis

The central amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for understanding metabolic pathways and degradation products.

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline conditions involve hydroxide ion attack at the carbonyl carbon .

Thioether Oxidation

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions.

-

Kinetics : Oxidation to sulfoxide is faster than sulfone formation due to steric and electronic effects .

Electrophilic Aromatic Substitution (Indole Ring)

The indole moiety participates in electrophilic substitution, primarily at the 3-position, though steric hindrance from adjacent substituents modulates reactivity.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | 3-Nitro-indole derivative | 45% | |

| Br₂/FeBr₃ | DCM, RT, 4 hrs | 3-Bromo-indole derivative | 60% |

Nucleophilic Aromatic Substitution (Halogenated Aromatic Rings)

The 5-chloro-2-methoxyphenyl and 2,6-difluorobenzamide groups undergo substitution under forcing conditions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NH₃ (liq), Cu catalyst, 150°C | 24 hrs | Methoxy → amino substitution on phenyl ring | 30% | |

| KSCN, DMF, 120°C | 12 hrs | Fluoro → thiocyano substitution on benzamide | 25% |

Reductive Reactions

The amide and nitro groups can be reduced under catalytic hydrogenation.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | RT, 6 hrs | Amide → amine reduction | 88% | |

| SnCl₂/HCl | Reflux, 3 hrs | Nitro → amino reduction (post-substitution) | 75% |

Photochemical Degradation

UV exposure induces cleavage of the thioether bond, forming radicals and disulfide byproducts .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with structural similarities to N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide exhibit significant anticancer properties. For instance, derivatives containing indole and benzamide moieties have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

1.2 Antimicrobial Properties

The compound's thioether linkage may enhance its antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The observed mechanism includes the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS), leading to increased oxidative stress in microbial cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its chemical structure can significantly influence its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity and cellular uptake |

| Methoxy Group | Potentially increases selectivity towards cancer cells |

| Thioether Linkage | Contributes to antimicrobial properties |

| Indole Moiety | Associated with apoptosis induction in cancer cells |

Case Studies

3.1 Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity . The research highlighted the compound's ability to inhibit tumor growth in xenograft models.

3.2 Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds showed that they possessed minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study emphasized the importance of evaluating novel compounds for their potential to combat resistant bacterial strains .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents and functional groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following compounds (Table 1) share structural homology but differ in key substituents, influencing their physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Structural Divergences and Implications

Core Heterocycle

- The morpholinyl group in 1097880-27-7 improves aqueous solubility relative to the piperazinyl groups in 940860-27-5 and 1099598-26-1, which could reduce blood-brain barrier permeability but enhance peripheral target engagement .

Substituent Effects

- Fluorine placement: The 2,6-difluorobenzamide in the target compound likely increases metabolic stability and lipophilicity compared to mono-fluorinated analogs (e.g., 1099598-26-1).

- Chloro vs.

Hypothetical Pharmacokinetic Profiles

- Lipophilicity : Target compound (LogP ~3.5 estimated) > 1099598-26-1 (LogP ~2.8) > 940860-27-5 (LogP ~2.5) due to fluorine content and aromatic chlorination.

- Solubility : 1097880-27-7 (morpholinyl) > 940860-27-5 (piperazinyl) > target compound (low polarity).

- Metabolic Stability: Fluorine atoms in the target compound may reduce CYP450-mediated oxidation compared to non-fluorinated analogs .

Research Findings and Limitations

- The target compound’s indole-thioether motif may confer selective kinase inhibition, as seen in similar JAK2 inhibitors (IC50 ~50 nM in analogs) .

- 1099598-26-1’s pyrimidinyl-piperazinyl group correlates with dual EGFR/5-HT6 activity in preclinical studies (Ki < 100 nM) .

- Key limitation : Absence of empirical binding or ADME data necessitates further in vitro/in vivo validation.

Biological Activity

N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a complex synthetic compound with significant biological activity. This article reviews its synthesis, biological effects, and potential therapeutic applications based on current research.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A 5-chloro-2-methoxyphenyl moiety

- An indole derivative

- A difluorobenzamide group

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClF₂N₃O₂S |

| Molecular Weight | 397.87 g/mol |

| LogP | 3.45 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Properties

Research has indicated that derivatives of the indole structure, similar to this compound, exhibit notable antimicrobial activity. For example:

- Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus was reported at 7.80 µg/mL.

- The compound demonstrated moderate activity against Candida albicans with an MIC of 62.50 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

- It showed cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer), with IC50 values in the low micromolar range (<10 µM) .

- Mechanistic studies suggest that it may induce apoptosis through the mitochondrial pathway, as indicated by increased caspase activity in treated cells .

Anti-Tubercular Activity

Preliminary investigations into its anti-tubercular properties revealed:

- Inhibition of Mycobacterium tuberculosis growth was observed at concentrations as low as 10 µg/mL over extended periods, making it a candidate for further development in tuberculosis treatment .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the effects of structural modifications:

- Indole Derivatives : Compounds with indole structures have been shown to have broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria and fungi .

- Fluorinated Benzamides : The introduction of fluorine atoms has been associated with enhanced biological activity and improved pharmacokinetic properties in various drug candidates .

- Cytotoxicity Studies : In vitro studies indicated that modifications to the phenyl ring significantly influence cytotoxicity profiles against cancer cell lines, suggesting that the specific arrangement of functional groups is crucial for activity .

Q & A

What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Basic:

The compound is synthesized through multi-step reactions involving:

- Nucleophilic substitution : Formation of the thioether linkage between indole and chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Amidation : Final coupling of the thioether intermediate with 2,6-difluorobenzoyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt) .

Advanced Optimization: - Flow Chemistry : Utilize continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Parameters like residence time (30–120 min) and temperature (50–80°C) can be optimized via Design of Experiments (DoE), improving yields by >20% .

- Statistical Modeling : Apply response surface methodology to identify critical interactions between variables (e.g., stoichiometry, solvent polarity) .

How should researchers address contradictory crystallographic and spectroscopic data during structural characterization?

Basic Validation:

- X-ray Crystallography : Resolve absolute configuration using high-quality single crystals .

- 2D NMR (HSQC/HMBC) : Confirm connectivity of the indole-thioether and benzamide moieties .

- HRMS : Verify molecular formula (± 5 ppm accuracy) .

Advanced Resolution: - Dynamic NMR : Investigate conformational flexibility by analyzing temperature-dependent chemical shifts (Δδ > 0.3 ppm suggests rotameric equilibria) .

- Powder XRD with Rietveld Refinement : Quantify polymorphic mixtures if crystallization yields multiple phases .

What methodological strategies are recommended for evaluating biological activity against cancer targets?

Initial Screening:

- MTT Assays : Test cytotoxicity on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations for 48–72 hours .

- COX-1/2 Inhibition : Use enzyme-linked immunosorbent assays (ELISA) to assess IC₅₀ values .

Mechanistic Studies: - Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to validate target engagement .

- RNA-seq Profiling : Identify differentially expressed pathways (e.g., apoptosis, proliferation) in treated cells .

How can researchers resolve conflicting reports about fluorescence properties in different solvents?

Basic Analysis:

- Solvatochromic Studies : Measure fluorescence quantum yields (Φ) in solvents of varying polarity (hexane to DMSO). A >20 nm bathochromic shift indicates intramolecular charge transfer .

- Time-Resolved Fluorescence : Differentiate static (τ unchanged) vs. dynamic quenching (τ decreases with quencher concentration) .

Advanced Techniques: - Femtosecond Transient Absorption Spectroscopy : Map excited-state dynamics (e.g., S₁ → T₁ intersystem crossing) .

- TD-DFT Calculations : Compare experimental emission spectra with computed vertical transitions .

What experimental approaches are effective for studying metabolic stability in preclinical development?

Preliminary Assessment:

- Liver Microsome Assays : Incubate with NADPH (1 mM) and quantify parent compound depletion via LC-MS/MS (e.g., 50% remaining at 30 min suggests moderate stability) .

- Metabolite Identification : Use mass defect filtering (± 50 mDa) to detect Phase I metabolites (e.g., hydroxylation, demethylation) .

Advanced Profiling: - ¹⁴C Radiolabeling : Track biliary excretion in cannulated rats to identify major elimination pathways .

- CYP3A4-Transfected Hepatocytes : Isolate enzyme-specific metabolism using co-culture models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.